molecular formula C15H13BrO3 B339319 2-(4-Bromophenoxy)-1-(4-methoxyphenyl)ethanone

2-(4-Bromophenoxy)-1-(4-methoxyphenyl)ethanone

Cat. No. B339319
M. Wt: 321.16 g/mol
InChI Key: CIBRWNIPEOLDOV-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.16 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C15H13BrO3/c1-18-13-6-2-11(3-7-13)15(17)10-19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3

InChI Key

CIBRWNIPEOLDOV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

24 g of potassium carbonate are added to a solution of 20 g (0.115 mol) of 4-bromophenol and 26.5 g (0.115 mol) of 2-bromo-4′-methoxyacetophenone in 400 of acetonitrile, and the reaction mixture is heated under reflux for five hours. The precipitate is subsequently filtered off, the filtrate is evaporated to dryness, the residue is taken up in 10 ml of water, and the aqueous solution is extracted twice with 10 ml of ethyl acetate each time. The combined organic phases are washed with 10 ml of saturated sodium chloride solution and dried over sodium sulfate. After the solvent has been stripped off, the residue is triturated with 50 ml of diethyl ether, and the resultant crystalline product is filtered off with suction in vacuo, giving 35.5 g of 2-(4-bromophenoxy)-1-(4-methoxyphenyl)ethanone as beige solid.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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